molecular formula C10H11F3N2OS B11856480 2-(Methylthio)-7-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-5-ol

2-(Methylthio)-7-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-5-ol

Cat. No.: B11856480
M. Wt: 264.27 g/mol
InChI Key: YUPPQLAPSKQLTG-UHFFFAOYSA-N
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Description

2-(Methylthio)-7-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-5-ol is a complex organic compound that features a trifluoromethyl group, a methylthio group, and a tetrahydroquinazolin-5-ol core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylthio)-7-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-5-ol typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethyl sulfoxide (DMSO) to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(Methylthio)-7-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-5-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium on carbon (Pd/C).

    Substitution: Sodium hydride, potassium tert-butoxide.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted quinazoline derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(Methylthio)-7-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-5-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Methylthio)-7-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by increasing its lipophilicity and electronic effects. The methylthio group can participate in redox reactions, further modulating the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methylthio)-7-(trifluoromethyl)quinazoline
  • 2-(Methylthio)-5,6,7,8-tetrahydroquinazoline
  • 7-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-5-ol

Uniqueness

2-(Methylthio)-7-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-5-ol is unique due to the presence of both the trifluoromethyl and methylthio groups, which impart distinct electronic and steric properties. These features make it a valuable compound for various applications, particularly in the development of pharmaceuticals and advanced materials .

Properties

Molecular Formula

C10H11F3N2OS

Molecular Weight

264.27 g/mol

IUPAC Name

2-methylsulfanyl-7-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-5-ol

InChI

InChI=1S/C10H11F3N2OS/c1-17-9-14-4-6-7(15-9)2-5(3-8(6)16)10(11,12)13/h4-5,8,16H,2-3H2,1H3

InChI Key

YUPPQLAPSKQLTG-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=C2C(CC(CC2=N1)C(F)(F)F)O

Origin of Product

United States

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